molecular formula C15H14F3N B7836162 1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

1-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B7836162
M. Wt: 265.27 g/mol
InChI Key: KKKSSGJRUBSDGV-UHFFFAOYSA-N
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Description

1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C15H14F3N. This compound features a trifluoromethyl group attached to a biphenyl structure, which is further connected to an ethanamine moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl with trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting ketone is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

    Amination: The final step involves the conversion of the alcohol to the ethanamine derivative through a reaction with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Trifluoromethyl)phenyl)ethanamine
  • 1-(4-(Trifluoromethyl)phenyl)ethanamine
  • 1-(2-(Trifluoromethyl)phenyl)ethanamine

Uniqueness

1-(3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to the presence of the biphenyl structure, which provides additional steric and electronic properties compared to simpler trifluoromethyl-substituted ethanamines. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-[3-(trifluoromethyl)phenyl]phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c1-10(19)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(16,17)18/h2-10H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKSSGJRUBSDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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